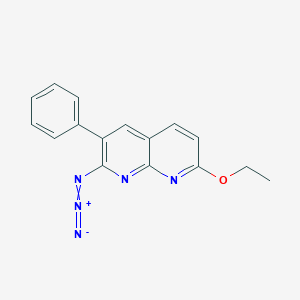
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is an organic compound with a complex structure that includes a sulfanyl group, a hydroxy group, and a phenylacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylacetyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-3-sulfanylpropanoate: Similar structure but lacks the phenylacetyl group.
Methyl 3-(2-hydroxy-2-methylacetyl)sulfanylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is unique due to the presence of the phenylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry .
Propriétés
Numéro CAS |
63860-18-4 |
|---|---|
Formule moléculaire |
C12H14O4S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H14O4S/c1-16-10(13)7-8-17-12(15)11(14)9-5-3-2-4-6-9/h2-6,11,14H,7-8H2,1H3 |
Clé InChI |
BYZKQZUJEKNDOE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)





![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)

![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
